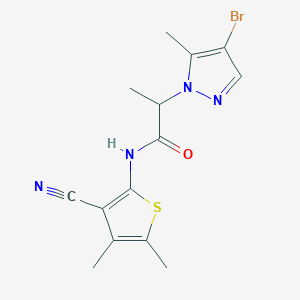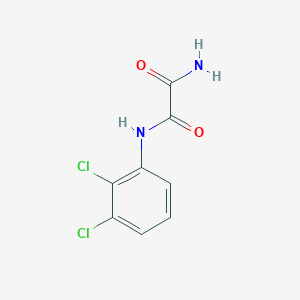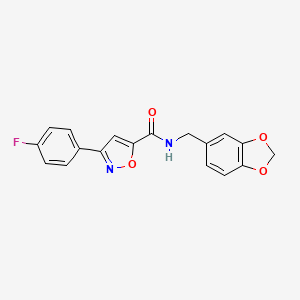![molecular formula C17H27NO B4582159 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine](/img/structure/B4582159.png)
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine
Übersicht
Beschreibung
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C17H27NO. It belongs to the class of phenol ethers and benzenoids.
Vorbereitungsmethoden
The synthesis of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine typically involves the reaction of 2,3,5-trimethylphenol with 1-bromobutane to form 2,3,5-trimethylphenoxybutane. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the phenoxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the KtrAB ion channel complex, which is a component of the potassium homeostasis machinery in bacterial cells. This inhibition interferes with pathogen survival in host cells, making it a potential candidate for antimicrobial therapy .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine can be compared with similar compounds such as 1-[4-(2,3,5-trimethylphenoxy)butyl]piperidine. Both compounds share a similar phenoxybutyl structure but differ in the nitrogen-containing ring (pyrrolidine vs. piperidine). The unique structure of this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-[4-(2,3,5-trimethylphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-12-15(2)16(3)17(13-14)19-11-7-6-10-18-8-4-5-9-18/h12-13H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARHSECKCRCLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN2CCCC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 3-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4582093.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-3-iodobenzamide](/img/structure/B4582101.png)
![ethyl 4-[(6-methylpyrimidin-4-yl)amino]benzoate](/img/structure/B4582104.png)
![[2-({6-Ethyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4582110.png)

![N-[4-({2-methoxy-5-[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B4582123.png)
![N-PROPYL-N'-[1-(3-PYRIDYL)ETHYL]UREA](/img/structure/B4582124.png)
![2-[4-(tert-butylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B4582132.png)
![N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B4582133.png)
![3-[(2-Ethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B4582139.png)

![methyl 2-methyl-3-({[(4-nitrobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4582157.png)

